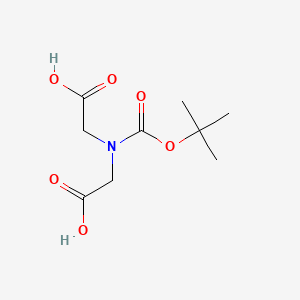

Boc-iminodiacetic acid

Description

Overview and Significance of Boc-iminodiacetic Acid (Boc-IDA) in Organic Synthesis and Biochemistry

This compound, also known as N-Boc-iminodiacetic acid, is a valuable building block widely utilized in the synthesis of complex molecules such as peptides and amino acid derivatives. chemimpex.com Its structure, which features a tert-butyloxycarbonyl (Boc) protecting group, provides both stability and controlled reactivity, making it a favored reagent for chemists aiming to construct intricate molecular architectures. chemimpex.com

The significance of Boc-IDA extends to its function as a chelating agent. chemimpex.com The iminodiacetic acid portion of the molecule can form stable complexes with various metal ions. chemimpex.com This property is harnessed in coordination chemistry and has practical applications in areas such as drug delivery systems, diagnostic imaging, and the purification of metal ions in analytical chemistry. chemimpex.com In biochemistry, the ability of iminodiacetic acid derivatives to chelate metal ions like nickel (Ni²⁺) is fundamental to techniques like immobilized metal affinity chromatography (IMAC) for the purification of histidine-tagged proteins.

Historical Context and Evolution of Iminodiacetic Acid Derivatives in Chemistry

Iminodiacetic acid (IDA) itself, the parent compound of Boc-IDA, was first introduced as a popular chelating ligand in the early 1950s by Schwarzenbach. wikipedia.orgebi.ac.uk It is an amino dicarboxylic acid, structurally similar to the amino acid glycine. ebi.ac.uk Over the decades, the utility of IDA has expanded significantly. It serves as a crucial intermediate in the industrial synthesis of the herbicide glyphosate (B1671968) and is used in capillary electrophoresis to adjust the mobility of peptides. wikipedia.org

The development of IDA derivatives has been a continuous area of research. For instance, replacing the proton on the secondary amine with other functional groups has led to compounds like lidofenin (B1675315) and disofenin, which are used in medical imaging. wikipedia.org Furthermore, attaching the nitrogen atom to a polymer backbone creates ion-exchange resins like Chelex 100, which is used for metal ion removal. wikipedia.org The introduction of the Boc protecting group onto the iminodiacetic acid framework represents a key evolution, enabling its use in more complex and sensitive synthetic pathways, particularly in peptide synthesis. numberanalytics.com The development of radiopharmaceuticals based on N-substitution of iminodiacetic acid has also been an area of focus since the mid-1980s. snmjournals.org

Role of Boc Protecting Group in Synthesis and Reactivity of this compound

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, first introduced in the 1960s for peptide synthesis. numberanalytics.com Its primary function is to "protect" a reactive functional group, typically an amine, from participating in unwanted side reactions during a chemical transformation. numberanalytics.comtotal-synthesis.com The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com This forms a carbamate, which is stable under a variety of reaction conditions, including basic hydrolysis and catalytic hydrogenation. numberanalytics.comtotal-synthesis.com

The key advantage of the Boc group is its acid lability. wikipedia.org It can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to regenerate the free amine. wikipedia.orgjk-sci.com This deprotection mechanism proceeds through the formation of a t-butyl cation and carbamic acid, which then decarboxylates. jk-sci.com This characteristic allows for an "orthogonal" protection strategy, where the Boc group can be selectively removed in the presence of other protecting groups like Fmoc (which is base-labile) or Cbz (which is removed by hydrogenolysis). total-synthesis.comnumberanalytics.com This orthogonality is particularly crucial in the stepwise construction of peptides and other complex molecules where precise control over reactive sites is paramount. numberanalytics.com In the context of this compound, the Boc group temporarily masks the reactivity of the nitrogen atom, allowing chemists to selectively utilize the two carboxylic acid groups for further reactions. chemimpex.comorganic-chemistry.org

| Property | Description |

| Synonyms | Boc-Ida-OH, N-(tert-Butoxycarbonyl)iminodiacetic acid cymitquimica.commendelchemicals.com |

| Molecular Formula | C₉H₁₅NO₆ cymitquimica.commendelchemicals.com |

| Molecular Weight | 233.22 g/mol mendelchemicals.com |

| Appearance | White powder chemimpex.com |

| CAS Number | 56074-20-5 chemimpex.comfishersci.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[carboxymethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10(4-6(11)12)5-7(13)14/h4-5H2,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGIJQUTGABQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373169 | |

| Record name | N-Boc-iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56074-20-5 | |

| Record name | N-Boc-iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)iminodiacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Boc Iminodiacetic Acid and Its Derivatives

Established Synthetic Routes for Boc-iminodiacetic Acid

The preparation of this compound itself is typically achieved through the reaction of iminodiacetic acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). researchgate.netgoogle.com The reaction is generally performed under aqueous alkaline conditions, for instance, by maintaining a pH of approximately 10 with sodium hydroxide (B78521) in an ice water bath. researchgate.net This process efficiently installs the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, yielding the stable dicarboxylic acid ready for further use.

Solution-phase synthesis is a widely employed strategy for creating libraries of compounds derived from this compound. acs.orgkoreascience.kr A common approach begins with the in situ formation of N-Boc-iminodiacetic acid anhydride (B1165640) from the dicarboxylic acid. acs.orgacs.org This highly reactive intermediate is not isolated but is immediately used in subsequent reactions.

The synthesis of diverse diamide (B1670390) libraries is a prime example of this methodology. The process involves a sequential, two-step diversification:

The in situ-formed anhydride is first treated with a primary amine, leading to the formation of a monoamide with a 90% yield. acs.org

The remaining free carboxylic acid is then coupled with a second, different amine using a peptide coupling agent such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), affording the final diamide in 92% yield. acs.org

A significant advantage of this solution-phase strategy is the ease of purification at each step, which can often be accomplished by simple liquid-liquid extractions. acs.org This method is particularly well-suited for the convergent synthesis of large and complex molecular libraries. researchgate.net

| Step | Reactants | Reagent/Conditions | Product | Yield |

| Anhydride Formation | This compound | Acetic Anhydride | N-BOC-iminodiacetic acid anhydride (formed in situ) | N/A |

| First Amidation | N-BOC-iminodiacetic acid anhydride, Phenethylamine | N/A | Monoamide (2) | 90% |

| Second Amidation | Monoamide (2), 4-Methoxyphenethylamine | PyBOP | Diamide (3) | 92% |

Table 1: Example of Solution-Phase Synthesis of a this compound Diamide. Data sourced from Boger, D. L., et al. (2000). acs.org

Solid-phase peptide synthesis (SPPS) offers an alternative route for creating derivatives of this compound. iris-biotech.de In this technique, the N-protected iminodiacetic acid is coupled to an amino acid or a peptide that is covalently attached to an insoluble polymer support, such as a Wang or PAL-PEG-PS resin. researchgate.net

A key distinction of the solid-phase approach compared to its solution-phase counterpart is that it typically yields only monosubstituted iminodiacetic acid derivatives. researchgate.net The solid support sterically hinders the reaction at the second carboxylic acid site. The Boc group serves as a standard orthogonal protecting group for the imino nitrogen, which can be removed under acidic conditions to allow further elaboration, while the final product is cleaved from the resin support. google.comgoogle.com

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

| Primary Product | Mono- or di-substituted derivatives | Primarily monosubstituted derivatives researchgate.net |

| Purification | Liquid-liquid extraction acs.org | Filtration and washing of the resin iris-biotech.de |

| Reaction Scale | Easily scalable for large quantities | Typically used for smaller scale, high-throughput synthesis |

| Key Intermediate | N-BOC-iminodiacetic acid anhydride acs.org | Resin-bound amino acid/peptide researchgate.net |

Table 2: Comparison of Solution-Phase and Solid-Phase Synthesis for this compound Derivatives.

Solution-Phase Synthesis of this compound

Diversification Strategies from this compound

This compound is an exemplary scaffold for combinatorial chemistry, allowing for the systematic introduction of multiple points of diversity to generate large libraries of related compounds. koreascience.kracs.org A well-documented, three-tiered diversification strategy enables the rapid assembly of complex molecules from simple, readily available starting materials. acs.orgoup.comkoreascience.kr

The first point of diversification is introduced by reacting the in situ-generated N-Boc-iminodiacetic acid anhydride with a diverse set of primary amines. acs.orgkoreascience.kr This step selectively acylates one of the two carboxylic acid groups of the anhydride, resulting in a library of monoamides. Each unique amine incorporated at this stage represents a distinct branch of the chemical library.

The second diversification point is established by coupling the remaining free carboxylic acid of the monoamide products with a second, different set of amines. acs.orgkoreascience.kr This reaction is typically facilitated by a coupling agent, such as PyBOP, to form a stable amide bond. acs.org The combination of the first and second sets of amines creates a matrix of unique diamide structures, exponentially increasing the diversity of the library.

The third level of diversification involves functionalizing the scaffold in a way that allows for further complex transformations, such as dimerization or tetramerization. acs.orgoup.com This is often achieved by incorporating a linker with a reactive handle into one of the amine building blocks used in the first or second diversification step. For example, an iodoaryl group can be introduced, which can then participate in palladium-catalyzed dimerization reactions (e.g., Stille or Suzuki couplings). acs.orgacs.org This final step introduces variability in the core structure of the molecule, including the length and rigidity of linkers connecting two iminodiacetic acid-based scaffolds. acs.org

| Diversification Stage | Reaction | Purpose | Example Building Blocks |

| First | Reaction of N-Boc-iminodiacetic anhydride with a primary amine (R¹-NH₂) acs.org | Introduces first point of diversity (R¹) | Benzylamine, Phenethylamine, Propylamine koreascience.kr |

| Second | Coupling of the remaining carboxyl group with a second amine (R²-NH₂) acs.org | Introduces second point of diversity (R²) | Various substituted anilines and benzylamines koreascience.kr |

| Third | Incorporation of a functionalized amine (e.g., iodobenzylamine) for subsequent coupling acs.org | Introduces third point of diversity (linker/core) | m-Iodobenzylamine, p-Iodobenzylamine, Bis(tributylstannyl)acetylene acs.org |

Table 3: Three-Stage Diversification Strategy for Iminodiacetic Acid Derivatives.

Second Diversification of Iminodiacetic Acid

Synthesis of Novel Iminodiacetic Acid Derivatives for Specific Applications

The core structure of iminodiacetic acid (IDA) serves as a versatile scaffold for creating derivatives with tailored properties for specific advanced applications, particularly in the biomedical field. Research has focused on modifying the IDA backbone to enhance its function as a ligand for metal ions, leading to the development of agents for medical imaging and potential therapeutics.

A significant area of application is in diagnostics. For instance, novel IDA derivatives with methoxy (B1213986) substituents on an N-acetanilide ring have been synthesized for use as ligands that form complexes with technetium (⁹⁹ᵐTc). mdpi.com These complexes are investigated as potential hepatobiliary diagnostic agents for cholescintigraphy, a type of imaging scan for the liver and gallbladder. mdpi.com Following intravenous administration, these ⁹⁹ᵐTc-IDA complexes bind to plasma proteins, are transported to the liver, and are taken up by hepatocytes in a manner similar to bilirubin (B190676). mdpi.com Similarly, IDA derivatives complexed with gadolinium have been explored as contrast agents for magnetic resonance imaging (MRI), leveraging their high affinity for hepatocytes to improve the resolution of liver scans. researchgate.net

Another critical application is the development of enzyme inhibitors. Iminodiacetic acid has been identified as a key metal-binding pharmacophore for creating inhibitors of New Delhi Metallo-β-lactamase (NDM-1), an enzyme that confers bacterial resistance to a broad range of beta-lactam antibiotics. nih.gov By synthesizing a sub-library of IDA derivatives with various substituents, researchers aim to develop potent and selective NDM-1 inhibitors. nih.gov This fragment-based drug design approach leverages the strong affinity of the IDA core for the Zn(II) ions in the enzyme's active site. nih.gov

Furthermore, IDA derivatives have been incorporated into more complex molecular architectures, such as calixarenes, to explore novel biological activities. mdpi.com For example, an iminodiacetic acid-functionalized calix arene has been studied for its ability to inhibit the formation of human papillomavirus (HPV) L1 pentamers. mdpi.com In a different context, the synthesis of coordination polymers using benzyliminodiacetic acid with lanthanide ions has led to new materials with interesting magnetic properties. rsc.org

The table below summarizes examples of novel iminodiacetic acid derivatives and their specific applications.

| Derivative Class | Specific Application | Research Finding |

| Methoxy-substituted N-(acetanilide)-iminodiacetic acids | Hepatobiliary diagnostic agents (Cholescintigraphy) | Synthesized to form complexes with technetium (⁹⁹ᵐTc) for liver imaging. Showed no adverse effects on red blood cell membranes at potential diagnostic concentrations. mdpi.com |

| Substituted N-benzyliminodiacetic acids | Metallo-β-lactamase (NDM-1) inhibitors | Developed using a fragment-based approach to target the zinc ions in the NDM-1 active site, aiming to overcome antibiotic resistance. nih.gov |

| Gadolinium-complexed IDA derivatives | Magnetic Resonance Imaging (MRI) contrast agents | Tested for their high affinity to hepatocytes, providing potential for high-resolution liver MRI. researchgate.net |

| Benzyliminodiacetic acid (H₂bzlida) | Coordination polymers with magnetic properties | Used to prepare novel lanthanide coordination polymers with 1D chain or 2D network structures through hydrothermal synthesis. rsc.org |

| Iminodiacetic acid-functionalized calix arene | Viral assembly inhibition | Investigated for the ability to inhibit the formation of HPV L1 pentamers. mdpi.com |

Mechanistic Studies of this compound Reactions

Understanding the reaction mechanisms of this compound is crucial for optimizing synthetic protocols and controlling product outcomes. This involves examining the transient species that form during a reaction and the role of activating agents.

Chemical reactions often proceed through a series of steps involving transient species known as intermediates and transition states. solubilityofthings.com A reaction intermediate is a relatively stable molecule that exists as a local energy minimum on the reaction energy diagram; it is formed in one step and consumed in a subsequent step. fiveable.melibretexts.org In contrast, a transition state is a high-energy, short-lived configuration of atoms at the peak of an energy barrier, representing the point of maximum energy that must be overcome for a reaction to proceed. solubilityofthings.com Transition states cannot be isolated, while intermediates can sometimes be detected or even isolated. solubilityofthings.com

In the context of this compound reactions, particularly acylation, the formation of specific intermediates is key to the reaction's progress. Infrared (IR) spectroscopy studies on the preactivation step of N-protected iminodiacetic acid with various coupling reagents have provided direct evidence for the formation of reaction intermediates. researchgate.net For example, when certain coupling reagents are used, an anhydride is formed as an active intermediate. researchgate.net This anhydride is a distinct chemical species that is more reactive than the initial carboxylic acid, facilitating the subsequent attack by a nucleophile, such as an amine, to form an amide bond. researchgate.netbachem.com The reaction pathway can be visualized with an energy diagram where the reactants first pass through a transition state to form the anhydride intermediate (a valley in the diagram), which then reacts via a second transition state to yield the final products. libretexts.org

Coupling reagents are essential for activating the carboxylic acid groups of this compound to facilitate the formation of amide bonds with amines. bachem.com The choice of coupling reagent directly influences the reaction mechanism by determining the type of reactive intermediate that is formed. researchgate.nethepatochem.com

Studies comparing different coupling reagents have revealed distinct mechanistic pathways. researchgate.net Reagents are broadly categorized into classes such as carbodiimides, phosphonium (B103445) salts, and aminium (or uronium) salts. hepatochem.com

Anhydride Formation: Uracil-based coupling reagents like TCFH and TFFH react with N-protected iminodiacetic acid to form an anhydride as the primary active intermediate. researchgate.net

Active Ester and Anhydride Mixture: More common aminium/uronium reagents, such as HBTU, HATU, and HSTU, lead to the formation of a mixture of intermediates. These include the anhydride and a highly reactive active ester (e.g., -OBt from HBTU, -OAt from HATU). researchgate.net

The nature of this intermediate is critical as it dictates the reaction's outcome. For instance, depending on the coupling conditions and the intermediates formed, the acylation of N-protected iminodiacetic acid with an amino acid ester can yield either mono- or di-substituted products in solution-phase synthesis. researchgate.net However, when the coupling is performed on a solid support, only the mono-substituted derivatives are typically obtained. researchgate.net This highlights the pivotal role of the coupling reagent in controlling selectivity.

The table below illustrates the intermediates formed from the reaction of N-protected iminodiacetic acid with various coupling reagents. researchgate.net

| Coupling Reagent | Reagent Class | Intermediate Formed |

| TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate) | Amidinium | Anhydride |

| TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) | Amidinium | Anhydride |

| HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) | Aminium/Uronium | Mixture of Anhydride and Active Ester (-OBt) |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium/Uronium | Mixture of Anhydride and Active Ester (-OAt) |

| HSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) | Aminium/Uronium | Mixture of Anhydride and Active Ester (-OSu) |

Investigation of Reaction Intermediates and Transition States

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of iminodiacetic acid and its derivatives.

One key principle is maximizing atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the final product. A greener synthesis of disodium (B8443419) iminodiacetate (B1231623) (DSIDA), a key related intermediate, has been developed that shows a significant improvement in atom economy over traditional methods. pages.dev The traditional route, using ammonia (B1221849), formaldehyde, and hydrogen cyanide, has an atom economy of about 83.9%, whereas a newer method starting from diethanolamine (B148213) has an atom economy of 95.7%. pages.dev

The use of greener solvents is also a critical aspect. Traditional methods for removing the Boc protecting group, a common step in syntheses involving this compound, often employ solvents like dichloromethane (B109758) and 1,4-dioxane, which are suspected carcinogens. acsgcipr.org Green chemistry encourages their replacement with more environmentally benign alternatives such as ketones, esters, or ethers like 2-MeTHF. acsgcipr.org The choice of solvent is often guided by achieving an acceptable reaction rate and enabling good crystallization of the product. acsgcipr.org

Applications of Boc Iminodiacetic Acid in Advanced Organic Synthesis

Boc-iminodiacetic Acid as a Building Block in Peptide Synthesis

The application of this compound is particularly prominent in peptide synthesis, where it serves multiple strategic roles, from enabling selective modifications to forming the foundation of large-scale combinatorial libraries. chemimpex.com

The selective chemical modification of proteins and peptides is a fundamental tool for creating therapeutic conjugates and probing biological systems. nih.gov Such modifications demand exceptional control over both chemical and site selectivity, often under mild, aqueous conditions. nih.gov this compound serves as a valuable reagent in this context. The Boc group effectively shields the imino nitrogen, allowing chemists to selectively utilize the two carboxylic acid functions for coupling reactions without interfering with other functional groups on a peptide chain. chemimpex.com This controlled reactivity is crucial for enhancing the efficiency of synthetic processes. chemimpex.com

The challenge in peptide modification lies in targeting a specific amino acid residue among many others on a protein's surface. core.ac.uk Strategies often rely on exploiting the unique reactivity of certain amino acids or their positions within the peptide. core.ac.uk The bifunctional nature of this compound allows it to be used as a scaffold, where one carboxyl group can be coupled to a peptide, leaving the second one available for further, specific modifications. Research has demonstrated that depending on the coupling conditions used in solution-phase synthesis, both mono- or di-substituted iminodiacetic acid derivatives can be formed, offering a pathway to tailored molecular structures. researchgate.net

The structural attributes of this compound make it a key component in the development of novel therapeutics. chemimpex.com Its ability to act as a dimerization agent or a stable scaffold is leveraged in the synthesis of complex peptide-based drugs. chemimpex.comeuropa.eu

A significant example is its use in the manufacture of FGLs, a novel regenerative therapy designed as an allosteric FGF-receptor modulator. europa.eu The synthesis of FGLs involves solid-phase peptide synthesis (SPPS), after which a dimerization step is performed using a this compound residue, which is activated with diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt). europa.eu This demonstrates a direct application of the compound in creating a complex therapeutic candidate with disease-modifying potential in neurodegenerative disorders. europa.eu

Furthermore, this compound has been utilized in the synthesis of antagonists for various biological targets. It can be used to create novel α4β7 integrin peptide antagonists. chemicalbook.com Its derivatives are also central to the synthesis of libraries targeting integrin receptors and other protein-protein interactions, showcasing its broad relevance in pharmaceutical research and drug development. researchgate.net

Table 1: Examples of Therapeutic Applications

| Therapeutic Target / Application | Role of this compound | Research Finding | Citation(s) |

|---|---|---|---|

| FGF-Receptor Modulation | Dimerization agent | Used in the solid-phase synthesis of FGL peptides for potential neuroregenerative therapies. | europa.eu |

| Integrin Receptors | Synthetic building block | Employed to synthesize novel α4β7 integrin peptide antagonists. | chemicalbook.com |

| Protein-Protein Interactions | Combinatorial scaffold | Forms the basis of large chemical libraries designed to discover agents that disrupt or promote protein dimerization. | acs.org |

N-Boc-iminodiacetic acid is a cornerstone in the construction of large and diverse combinatorial libraries, which are essential for screening and identifying new drug leads. A particularly powerful method is the convergent solution-phase synthesis, which allows for a "multiplication of diversity." acs.org

In this approach, N-Boc-iminodiacetic acid anhydride (B1165640) is used as the starting material to generate iminodiacetic acid diamide (B1670390) precursors. acs.org These precursors are then dimerized through palladium-catalyzed reactions, such as Stille couplings, to create vast libraries of compounds with two sets of binding groups separated by rigid linkers. acs.orgacs.org This strategy has been used to synthesize libraries containing tens of thousands of components in just a few steps. acs.orgacs.org For instance, a library of 64,980 components was synthesized in only four steps from 21 starting materials, demonstrating the efficiency of this approach for probing protein-protein interactions. acs.org The purification process is notably streamlined, often requiring only simple liquid-liquid extractions to obtain pure products. acs.org

Table 2: Solution-Phase Combinatorial Library Synthesis

| Feature | Description | Citation(s) |

|---|---|---|

| Starting Material | N-Boc-iminodiacetic acid anhydride | acs.orgacs.org |

| Synthetic Approach | Convergent solution-phase synthesis with multiplication of diversity | acs.org |

| Key Reactions | Pd-catalyzed dimerization (Stille or homocoupling) | acs.orgacs.org |

| Library Size | Up to 64,980 components | acs.orgacs.org |

| Purification Method | Liquid-liquid or liquid-solid extractions | acs.org |

| Application | Probing protein-protein interactions | acs.orgacs.org |

While solution-phase synthesis is effective for creating libraries, this compound is also integral to solid-phase peptide synthesis (SPPS), the method of choice for the routine preparation of synthetic polypeptides. researchgate.netgoogle.com In SPPS, the growing peptide chain is anchored to an insoluble resin, which simplifies the purification process to mere filtration after each coupling step. biotage.com

The standard Boc-SPPS strategy involves using the acid-labile Boc group to protect the N-terminal amine of the amino acid. biotage.compeptide.com This protecting group is removed with an acid, typically trifluoroacetic acid (TFA), before the next amino acid is coupled. biotage.compeptide.com When this compound is incorporated into SPPS, it offers unique strategic advantages. Research has shown that when N-protected iminodiacetic acid is coupled to an amino acid or peptide attached to a solid support (such as Wang or PAL-PEG-PS resins), the reaction yields exclusively the monosubstituted iminodiacetic acid derivative. researchgate.net This provides a reliable method for introducing a single branch point or a site for further specific functionalization onto the peptide. researchgate.net

Additionally, iminodiacetic acid derivatives have been developed as selectively cleavable linkers in SPPS, connecting the synthesized peptide to the solid support. google.comgoogle.com

Combinatorial Libraries Derived from N-Boc-Iminodiacetic Acid

Integration of this compound in Complex Molecular Architectures

The utility of this compound extends beyond linear or simply dimerized peptides to the construction of more complex, non-peptide molecular architectures. chemimpex.comacs.org Its bifunctional nature makes it an ideal starting point for creating heterocyclic scaffolds that are of significant interest in medicinal chemistry. chemimpex.comresearchgate.net

A key example of its use in complex architectures is the synthesis of piperazinone libraries. researchgate.netresearchgate.net Researchers have detailed a solution-phase approach to rapidly synthesize highly functionalized piperazinones in just four steps, starting from N-Boc-iminodiacetic acid. researchgate.net This work represents an important extension of combinatorial chemistry from amide-based libraries to non-amide structures. researchgate.netresearchgate.net

The methodology was applied to create a diverse 150-member library with substituents at three different positions on the piperazinone core. researchgate.net Screening of this library revealed that several members act as novel repressors of LEF-1/β-catenin-mediated transcription, a pathway implicated in colorectal tumors. researchgate.net This highlights the role of this compound as a gateway to discovering new, non-peptidic therapeutic agents. researchgate.net

Dimerization of Iminodiacetic Acid Diamides

The dimerization of iminodiacetic acid diamides represents a significant strategy in the generation of extensive chemical libraries for probing biological interactions, particularly protein-protein interactions. This approach often starts with N-Boc-iminodiacetic acid anhydride, a readily available starting material. acs.org A key methodology involves the solution-phase synthesis of iminodiacetic acid diamides that are linked to aryl iodides. These precursors then undergo a palladium-catalyzed dimerization. acs.orgacs.org This process can be achieved through both biaryl formation (homocoupling) and sequential Stille couplings with bis(tributylstannyl)acetylene, leading to dimer libraries with rigid biaryl and diarylacetylene cores. acs.orgacs.org

This convergent synthetic strategy allows for a significant multiplication of diversity. For instance, libraries containing as many as 64,980 components have been synthesized in just four steps from N-Boc-iminodiacetic acid anhydride and a selection of readily available starting materials. acs.orgacs.org This approach is particularly well-suited for creating libraries of compounds designed to induce protein dimerization, a crucial mechanism in signal transduction. acs.orgacs.org The resulting dimer libraries feature two sets of binding groups separated by linkers of varying lengths and rigidity, which is ideal for exploring the structural requirements for binding to and activating receptors. acs.orgacs.org

The screening of these dimeric iminodiacetic acid diamide libraries has led to the identification of novel small molecule binders for receptors like the erythropoietin receptor (EPOr). acs.orgcapes.gov.br Optimization of these initial "hits" can then inform the synthesis of higher-order structures. capes.gov.br

Tetramerization of Iminodiacetic Acid Diamides

Olefin Metathesis in Iminodiacetic Acid Derivatives

Table 1: Comparison of Dimerization and Olefin Metathesis Strategies for Iminodiacetic Acid Diamide Libraries

| Feature | Palladium-Catalyzed Dimerization | Olefin Metathesis Dimerization |

| Starting Material | Iminodiacetic acid diamides linked to aryl iodides acs.orgacs.org | Iminodiacetic acid diamides functionalized with ω-alkenes researchgate.netacs.org |

| Catalyst | Palladium catalysts acs.orgacs.org | Ruthenium-based catalysts (e.g., Grubbs catalysts) researchgate.netresearchgate.net |

| Linker Type | Rigid biaryl or diarylacetylene linkers acs.orgacs.org | Flexible hydrocarbon linkers of varying lengths researchgate.netacs.org |

| Key Advantage | Provides rigid and well-defined spacing between binding groups acs.org | Allows for randomization of linker length, increasing diversity researchgate.net |

| Example Library Size | 64,980 components acs.orgacs.org | 113,232 components researchgate.net |

Synthesis of Nucleic Acid Analogues Incorporating Iminodiacetic Acid Moieties

Iminodiacetic acid has been incorporated into nucleic acid analogues to create novel structures with unique properties. nih.gov One notable application is in the development of peptide nucleic acids (PNAs), which are DNA mimics where the sugar-phosphate backbone is replaced by a pseudopeptide structure. beilstein-journals.orgnih.govnih.gov The iminodiacetic acid moiety can be introduced into the PNA backbone to modulate its binding affinity and selectivity for DNA and RNA. nih.gov

Furthermore, iminodiacetic acid has been used to create modified nucleosides that can interact with other molecules in a specific manner. For instance, 3'-deoxy-3'-iminodiacetic acid thymidine (B127349) analogues have been synthesized. researchgate.net These analogues are capable of forming stable bicyclic boronate esters with boronic acids, a property that can be exploited for various applications in sensing and molecular recognition. researchgate.net

In another line of research, iminodiacetic acid has been utilized as a leaving group in the enzymatic polymerization of DNA. nih.gov An iminodiacetic acid phosphoramidate (B1195095) of deoxyadenosine (B7792050) monophosphate (IDA-dAMP) has been shown to be an efficient substrate for HIV-1 reverse transcriptase. nih.gov This finding opens up the possibility of using such modified nucleotides in orthogonal systems for nucleic acid synthesis that would not interfere with natural genetic processes. nih.gov

Application in Stereoselective Synthesis

Diastereoselective Synthesis using Iminodiacetic Acid Ligands

Iminodiacetic acid-derived ligands have proven to be powerful tools for controlling stereochemistry in organic reactions. A prominent example is the use of pinene-derived iminodiacetic acid (PIDA) as a chiral ligand in the diastereoselective synthesis of C(sp3) boronates. nih.govacs.orgnih.gov This method allows for the highly diastereoselective epoxidation of a wide range of alkenyl PIDA boronates. acs.orgnih.gov The resulting oxiranyl PIDA boronates are versatile intermediates that can be transformed into other valuable chiral building blocks, such as α-boryl aldehydes, with complete retention of stereochemical purity.

The effectiveness of the PIDA ligand is attributed to the conformational rigidity of its [3.3.0]-bicyclic structure, which enforces close proximity between the chiral pinene appendage and the reactive center. nih.gov This proximity ensures highly efficient transfer of stereochemical information during the reaction. nih.gov The use of other chiral amines to form iminodiacetic acid ligands has been explored, but they generally result in lower diastereoselectivity, highlighting the unique efficacy of the PIDA ligand. This approach provides a practical route to stereochemically pure chiral C(sp3) boronates, which are valuable building blocks for the synthesis of complex molecules. nih.govacs.org

Enantioselective Transformations Involving Iminodiacetic Acid Derivatives

Derivatives of iminodiacetic acid have also been employed in the development of enantioselective transformations. For instance, N-Boc-protected iminodiacetic acid derivatives have been used in the synthesis of chiral piperazinones and tetrahydropyrimidin-2-ones through palladium-catalyzed decarboxylative allylic alkylation. rsc.org These reactions, which utilize a chiral palladium catalyst, proceed with high yields and enantioselectivity. rsc.org The resulting chiral heterocycles are valuable intermediates that can be further converted into chiral β2,2-amino acids. rsc.org

In a different approach, chiral catalysts derived from cinchona alkaloids have been used for the enantioselective alkylation of N-(diphenylmethylene)glycine tert-butyl ester, a derivative of iminodiacetic acid. organic-chemistry.org This phase-transfer catalysis method provides access to a variety of α-amino acid derivatives with high enantiomeric excess. organic-chemistry.org Furthermore, the enantioselective addition of masked acyl cyanides to N-Boc-aldimines, catalyzed by a modified cinchona alkaloid, represents another strategy for the asymmetric synthesis of amino acid derivatives starting from imine precursors. nih.gov These methods showcase the utility of iminodiacetic acid derivatives as versatile scaffolds for the development of new enantioselective catalytic systems.

Coordination Chemistry of Iminodiacetic Acid and Its Boc Protected Forms

Metal Ion Chelation by Iminodiacetic Acid Derivatives

The chelation properties of iminodiacetic acid are central to its function in various scientific and industrial applications. This ability stems from its molecular structure, which allows for the formation of highly stable complexes with a range of metal ions.

Formation of Stable Complexes with Metal Ions

The iminodiacetate (B1231623) anion is well-documented for its capacity to form stable complexes with numerous metal ions. chemimpex.comsmolecule.com This stability is a direct result of the chelate effect. When the iminodiacetate anion binds to a metal ion, it forms two fused, five-membered rings. smolecule.comwikipedia.orgvulcanchem.com This structural arrangement is thermodynamically favorable and significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. wikipedia.org The ability to form these stable structures makes iminodiacetic acid derivatives effective chelating agents, which are crucial in fields like analytical chemistry for metal ion separation and purification. chemimpex.com

Tridentate Ligand Properties of Iminodiacetate Anion

The iminodiacetate anion, HN(CH₂CO₂⁻)₂, typically functions as a tridentate ligand. smolecule.comwikipedia.orgresearchgate.net This means it can bind to a central metal ion through three donor atoms simultaneously. These donor sites are the central secondary amine nitrogen atom and one oxygen atom from each of the two carboxylate groups. vulcanchem.comresearchgate.net This three-point attachment is what enables the formation of the stable, dual five-membered ring structure. While its primary coordination mode is tridentate, iminodiacetic acid can, under certain conditions, also act as a bidentate ligand by coordinating through its two carboxylate groups. wikipedia.org

Chelation Selectivity and Affinity for Specific Metal Ions (e.g., Cr⁶⁺, Cd²⁺, Ni²⁺, Pb²⁺, Fe³⁺, Co²⁺, Cu²⁺, Zn²⁺, Pd²⁺, Ca²⁺, Cr³⁺)

Iminodiacetic acid and resins functionalized with this group exhibit selective binding towards various metal ions, a property that is highly dependent on factors such as pH. The affinity for metal ions is critical for applications like heavy metal removal and chromatography. medchemexpress.com For example, an iminodiacetic acid-functionalized resin demonstrated high removal efficiency for hexavalent chromium (Cr⁶⁺) and moderate efficiency for other divalent cations. medchemexpress.com In one study, the removal efficiencies were 99.7% for Cr⁶⁺, 65% for Ni²⁺, 59% for Pb²⁺, and 28% for Cd²⁺. medchemexpress.com

The general selectivity of iminodiacetic acid-based chelating resins for divalent and trivalent metal ions has been established, showing a strong preference for trivalent cations like Fe³⁺ and Cr³⁺, followed by heavy metal cations such as Cu²⁺ and Pb²⁺, over alkaline earth metals like Ca²⁺. The presence of iminodiacetic acid ligands can form very strong chelates with Fe(III) and Cr(III), which can prevent their precipitation as hydroxides in aqueous solutions. mdpi.com A stable ternary complex with Pd²⁺ has also been reported. medchemexpress.com

Table 1: Selectivity Series of Iminodiacetic Acid Chelating Resin for Various Metal Ions This table illustrates the general order of affinity of an iminodiacetic acid-based chelating resin for different metal ions, from highest to lowest.

| Metal Ion | Selectivity Rank |

|---|---|

| Fe³⁺ | 1 |

| Cr³⁺ | 2 |

| Cu²⁺ | 3 |

| Pb²⁺ | 4 |

| Ni²⁺ | 5 |

| Zn²⁺ | 6 |

| Cd²⁺ | 7 |

| Co²⁺ | 8 |

| Ca²⁺ | 9 |

Source: Compiled from data on iminodiacetic acid-based resins. slu.se

Structural Characterization of Metal-Iminodiacetate Complexes

Crystal and Molecular Structures of Iminodiacetate Metal Complexes

The crystal structures of numerous metal-iminodiacetate complexes have been elucidated, revealing common coordination motifs. In many transition metal complexes, the iminodiacetate (IDA) ligand adopts a facial (fac) configuration, where the three donor atoms (N, O, O) occupy one face of the coordination octahedron. nih.gov For instance, a zinc(II) complex containing IDA and 1,10-phenanthroline (B135089) displays a distorted octahedral geometry with a typical fac–NO+O coordination mode. nih.gov Similarly, the crystal structure of a nickel(II) complex with IDA showed the ligand in a facial arrangement.

In other cases, a meridional (mer) arrangement is observed, where the three donor atoms and the metal ion are coplanar. This isomerism has been noted in complexes such as those of iron(III) and copper(II). researchgate.net Structural studies have confirmed octahedral geometries for complexes of Fe(III) and Cr(III) with IDA. slu.seresearchgate.net The versatility of IDA allows it to form not only mononuclear complexes but also polynuclear structures where the ligand bridges multiple metal centers. nih.gov

Coordination Geometry and Bond Distances in Complexes

The coordination environment around the metal center in iminodiacetate complexes is typically a distorted octahedron, although other geometries like square pyramidal and tetrahedral have been observed. nih.govmdpi.com The distortion from ideal geometry is common and arises from the constraints of the chelate rings.

X-ray diffraction studies provide precise measurements of the bond lengths between the metal ion and the donor atoms of the iminodiacetate ligand. In chromium(III) and iron(III) complexes, the metal-oxygen (M-O) bond distances are significantly shorter than the metal-nitrogen (M-N) bond distances. slu.seresearchgate.net For example, in a Cr(III)-iminodiacetate complex, the Cr-N bond length was determined to be 2.0740 Å, while the Cr-O bond lengths were shorter at 1.9547 Å and 1.9661 Å. researchgate.net This pattern of shorter, stronger M-O bonds and longer, weaker M-N bonds is a characteristic feature of many iron(III) and chromium(III) complexes with carboxylated amine ligands. researchgate.net

Table 2: Selected Bond Distances in a Chromium(III)-Iminodiacetate Complex This table presents experimentally determined bond lengths from a crystal structure analysis, illustrating the different bond distances for nitrogen and oxygen donor atoms.

| Bond | Bond Distance (Å) |

|---|---|

| Cr—N | 2.0740 |

| Cr—O1 | 1.9547 |

| Cr—O2 | 1.9661 |

Source: Data from the crystal structure of a Cr(III) complex with a methyl-iminodiacetate ligand. researchgate.net

Intermolecular and Intramolecular Interactions in Solid State Complexes

In the solid state, the crystal structure of potassium trans-bis(iminodiacetato)cobaltate(III) dihydrate, K[Co(ida)2]·2H2O, reveals extensive intermolecular and intramolecular coordination and hydrogen bonding. tandfonline.comtandfonline.com These interactions involve the potassium ions and result in a complex three-dimensional structure where each potassium ion is surrounded by six cobalt centers. tandfonline.comtandfonline.com The K-O distances in this complex vary, indicating a range of interaction strengths. tandfonline.com Similarly, in the calcium salt, Ca[trans-Co(ida)2]2·6H2O, and the acid form, (H5O2)[trans-Co(ida)2]·2H2O, hydrogen bonding plays a crucial role in creating layered structures. tandfonline.com

For complexes with other metals, such as zinc(II), the solid-state structure of the bis(n-hexyl-N-iminodiacetato)zincate(II) complex exhibits a distorted octahedral configuration. slu.se The zinc ion is coordinated to four oxygen atoms with shorter, stronger bonds and two nitrogen atoms with longer, weaker bonds. slu.se This disparity in bond lengths is also observed in iron(III) complexes with alkyl-N-iminodiacetates, which tend to form polymeric structures. researchgate.netgrafiati.com In these iron complexes, the Fe-O bond distances are significantly shorter than the Fe-N bond distances. researchgate.netgrafiati.com

The presence of the Boc protecting group on the iminodiacetic acid ligand can influence these interactions by introducing steric bulk and altering the hydrogen bonding capabilities of the imino group. While specific crystal structures of metal complexes with Boc-iminodiacetic acid are not extensively detailed in the provided search results, the fundamental principles of intermolecular forces such as dipole-dipole interactions, London dispersion forces, and hydrogen bonds would still govern their solid-state assembly. libretexts.orgscienceready.com.au The Boc group itself, being a bulky substituent, could lead to different crystal packing arrangements compared to the unprotected IDA complexes.

Stability and Speciation of Metal-Iminodiacetate Complexes in Solution

The stability and speciation of metal-iminodiacetate complexes in solution are critical parameters that determine their efficacy in various applications. nih.gov These properties are heavily influenced by factors such as pH and the nature of the metal ion. nih.govcdnsciencepub.com

Influence of pH on Chelation Efficacy

The pH of the solution is a dominant factor in the chelation of metal ions by iminodiacetic acid and its derivatives. taylorandfrancis.comresearchgate.net It directly affects the speciation of both the ligand and the metal ion in solution. nih.govtaylorandfrancis.com The iminodiacetic acid ligand has different protonation states depending on the pH, which in turn influences its ability to coordinate with a metal ion. grafiati.com

For instance, the removal of heavy metal ions like copper and cadmium using materials functionalized with iminodiacetic acid is more effective at higher pH values (pH > 3). researchgate.net This is because at lower pH, the carboxylic acid groups of the ligand are protonated, reducing their ability to bind to the metal ion. As the pH increases, these groups deprotonate, making the ligand a more effective chelator. grafiati.comresearchgate.net The speciation of metal ions themselves also changes with pH, with the formation of hydroxyl complexes at higher pH values, which can compete with the chelation process. taylorandfrancis.comresearchgate.net

In the case of copper(II) complexes with alkyl-N-iminodiacetates, the stability and structure of the complexes are pH-dependent. grafiati.com For n-octadecyl-N-iminodiacetic acid, which forms aggregates in solution, complex formation is hindered at pH values below 4 due to strong hydrogen bonds between the carboxylic acid and carboxylate groups. grafiati.com This obstruction is overcome at pH > 7, where the complex formation behaves similarly to that of short-chained alkyl-N-iminodiacetates. grafiati.com

The table below illustrates the effect of pH on the retention of Cu(II) and Ni(II) by a polymer (PAAS) in the presence of tartaric acid, demonstrating the general principle of increased chelation with rising pH.

| pH | Cu(II) Retention Rate (%) | Ni(II) Retention Rate (%) |

| 3 | Low | Low |

| 5 | Significantly Increased | Less Increased |

| Data derived from a study on the influence of pH on heavy metal speciation and removal. researchgate.net |

Kinetics of Metal-Iminodiacetate Complex Formation and Dissociation

The kinetics of the formation and dissociation of metal-iminodiacetate complexes provide insight into the mechanisms of these reactions. Studies on the formation of copper(II) complexes with iminodiacetate (ida) and N-methyliminodiacetate (mida) have shown that the reactions are rapid. rsc.org The kinetic data for these reactions are consistent with the Eigen-Wilkins mechanism, which involves the rapid formation of an outer-sphere complex followed by a rate-determining step of solvent exchange from the inner coordination sphere of the metal ion. rsc.org

The forward rate constants for the formation of these complexes are on the order of 107 to 108 M-1s-1 at 25°C. rsc.org For example, the forward rate constant for the reaction of [Cu(ida)] with ammonia (B1221849) is (3.7 ± 0.3) × 108 M-1s-1. rsc.org

The dissociation of metal-iminodiacetate complexes is also an important aspect of their kinetic profile. For instance, chromium(III) alkyl-N-iminodiacetate complexes exhibit very slow kinetics during titration with a strong base, to the point that the acid-base reactions are considered irreversible. researchgate.netgrafiati.comslu.se This indicates a high kinetic inertness for these complexes.

The presence of a strongly coordinating group, such as an iminodiacetate moiety on a larger ligand framework, can significantly slow down the rate of metal ion complexation. rsc.org For example, the formation of the in-cage complex of a DOTA-like ligand bearing an iminodiacetate pendant arm with Ce(III) is two orders of magnitude slower than that of the standard Ce(III)-DOTA system. rsc.org However, the resulting complex shows comparable kinetic inertness towards acid-assisted dissociation. rsc.org

The study of the dissociation kinetics of Al(III) complexes with pentadentate ligands, which can be conceptually related to iminodiacetate in terms of donor atoms, often involves transmetallation reactions with another metal ion like Cu(II) to ensure pseudo-first-order conditions. mdpi.com

Applications in Catalysis and Metal Ion Separation

This compound and its parent compound are valuable in various chemical applications, particularly in catalysis and the separation of metal ions. chemimpex.com

Role in Catalytic Processes

The Boc-protecting group in this compound plays a crucial role in the synthesis of more complex molecules that can be used in catalysis. chemimpex.com By protecting the imino group, selective modifications can be made to other parts of the molecule, allowing for the creation of tailored ligands for specific catalytic processes. chemimpex.comthieme-connect.com

Metal Ion Separation and Purification in Analytical Chemistry

The ability of iminodiacetic acid to chelate metal ions makes it highly effective for their separation and purification in analytical chemistry. chemimpex.commedchemexpress.com Resins functionalized with iminodiacetic acid are widely used for this purpose. researchgate.netengconfintl.org These resins can selectively bind to different metal ions, allowing for their separation from a mixture. researchgate.net

The selectivity of these resins can be influenced by factors such as pH. engconfintl.org For instance, iminodiacetic acid-based resins have been used to effectively remove heavy metal ions like Cr(VI), Cd(II), Ni(II), and Pb(II) from aqueous solutions. medchemexpress.com The efficiency of removal varies for different metal ions, indicating the selectivity of the resin. medchemexpress.com

The following table shows the removal efficiency of an iminodiacetic acid functionalized resin for different heavy metal ions.

| Metal Ion | Removal Efficiency (%) |

| Cr(VI) | 99.7 |

| Ni(II) | 65 |

| Pb(II) | 59 |

| Cd(II) | 28 |

| Data from an experiment on the adsorptive removal of heavy metal ions. medchemexpress.com |

This compound serves as a key building block in the preparation of these chelating agents. chemimpex.com The Boc group facilitates the synthesis of these functionalized materials. chemimpex.com

Heavy Metal Adsorption and Environmental Pollution Control

The exceptional chelating capability of iminodiacetic acid (IDA) makes it a cornerstone in the development of materials for environmental remediation, particularly for the removal of toxic heavy metal ions from aqueous solutions. nih.gov The IDA molecule acts as a tridentate ligand, utilizing its two carboxylate groups and one tertiary nitrogen atom to form stable, five-membered chelate rings with a variety of metal cations. nih.gov This strong and selective binding is harnessed by immobilizing IDA onto solid supports, creating highly effective adsorbents for environmental pollution control. nih.govacs.org

While iminodiacetic acid provides the active functionality for metal capture, its N-tert-butyloxycarbonyl-protected form, This compound , often plays a critical role as a synthetic intermediate. In the multi-step synthesis of complex IDA-functionalized materials, the Boc group serves to temporarily block the reactive imino nitrogen. researchgate.netresearchgate.net This protection prevents unwanted side reactions during the chemical modification of the support material. Once the IDA moiety is successfully attached to the substrate, the Boc group is typically removed under acidic conditions, deprotecting the nitrogen and activating the ligand for metal chelation. nih.govresearchgate.net

Researchers have successfully grafted the IDA ligand onto a wide array of materials, including polymers, silica (B1680970), activated carbon, and natural fibers, to produce robust adsorbents tailored for removing specific heavy metals. nih.govscielo.brtandfonline.com The resulting functionalized materials exhibit high affinity and capacity for capturing pollutants like lead, copper, cadmium, nickel, and chromium from contaminated water sources. mdpi.comresearchgate.net

Detailed Research Findings:

Numerous studies have demonstrated the efficacy of IDA-functionalized adsorbents in pollution control.

An iminodiacetic acid-functionalized hypercrosslinked polymer (IDA-HCP) was reported to possess an exceptionally high uptake capacity for lead (Pb(II)), reaching 1138 mg/g. nih.gov This material also showed high efficiency in capturing mercury (Hg²⁺) and cadmium (Cd²⁺) from solutions containing a mixture of various metal ions. nih.gov

IDA-modified nanoporous carbon (IDA-OCMK-3) has been shown to effectively remove lead (Pb(II)), copper (Cu(II)), and cadmium (Cd(II)) with adsorption capacities of 147.4, 145.1, and 142.3 mg/g, respectively.

The functionalization of basalt fibers with IDA (BF/PDA-IDA) created an adsorbent with a maximum uptake capacity for copper (Cu²⁺) of 22.96 mg/g. tandfonline.com The removal mechanism was identified as a combination of chelation and electrostatic interactions. tandfonline.combohrium.com

Graphene oxide modified with IDA (IAT-GO) demonstrated remarkable potential for lead remediation, achieving 100% removal of Pb(II) at concentrations below 50 ppm and showing excellent reusability over multiple cycles. researchgate.net

The performance of these materials is often evaluated based on their maximum adsorption capacity, which is a measure of the mass of a pollutant adsorbed per unit mass of the adsorbent material. The data below summarizes key findings from the literature.

Table 1: Adsorption Capacities of Various IDA-Functionalized Materials

| Adsorbent Material | Target Metal Ion | Maximum Adsorption Capacity (mg/g) |

|---|---|---|

| IDA-Hypercrosslinked Polymer (IDA-HCP) | Lead (Pb²⁺) | 1138 |

| IDA-Nanoporous Carbon (IDA-OCMK-3) | Lead (Pb²⁺) | 147.4 |

| IDA-Nanoporous Carbon (IDA-OCMK-3) | Copper (Cu²⁺) | 145.1 |

| IDA-Nanoporous Carbon (IDA-OCMK-3) | Cadmium (Cd²⁺) | 142.3 |

| IDA-Modified Oxidized Activated Carbon (IDA-OAC) | Copper (Cu²⁺) | 84.51 mdpi.com |

The mechanism of removal is predominantly chemisorption, where strong coordinate bonds are formed between the surface-bound IDA ligands and the heavy metal ions. researchgate.net This is often confirmed by kinetic studies, which frequently show that the adsorption process follows a pseudo-second-order model, and by isotherm studies, where the Langmuir model provides a good fit, indicating monolayer adsorption onto a homogeneous surface. tandfonline.comresearchgate.netnih.gov The efficiency of these adsorbents highlights the successful application of coordination chemistry principles, enabled by synthetic strategies involving precursors like this compound, to address critical environmental challenges.

Medicinal Chemistry and Biomedical Applications of Boc Iminodiacetic Acid

Development of Chelating Agents for Drug Delivery and Diagnostic Imaging

The core function of iminodiacetic acid derivatives in medicine is their ability to act as chelating agents. chemimpex.comnih.gov By forming stable complexes with metal ions, these compounds serve as vehicles to carry diagnostic or therapeutic agents to specific sites in the body. chemimpex.comncats.io Boc-iminodiacetic acid is a versatile starting material for synthesizing these derivatives, enabling the creation of targeted systems for both imaging and treatment. chemimpex.comchemicalbook.com

Radiolabeling with Technetium-99m Iminodiacetic Acid Analogues

Technetium-99m (Tc-99m) is a cornerstone of diagnostic nuclear medicine due to its favorable nuclear properties, including a 6-hour half-life and emission of 140 keV gamma rays, which are ideal for imaging. walshmedicalmedia.com However, in its common form as the pertechnetate (B1241340) ion (TcO4-), it cannot readily attach to organic molecules. walshmedicalmedia.com Reduction to a lower oxidation state is necessary to form stable complexes. walshmedicalmedia.comresearchgate.net

Iminodiacetic acid (IDA) derivatives are widely used as ligands for Tc-99m. researchgate.netnih.gov The synthesis of these ligands often starts from precursors like this compound. The IDA moiety chelates the reduced Tc-99m, creating a stable radiopharmaceutical. wikipedia.orgnih.gov The process typically involves reacting the IDA derivative with Tc-99m pertechnetate in the presence of a reducing agent, such as stannous chloride or sodium dithionite. walshmedicalmedia.comresearchgate.net The resulting Tc-99m-IDA complex is a single, stable radiochemical product. nih.gov

Research has focused on optimizing the labeling process and the properties of the final complex. For instance, a study on N-(2,4,6-trimethylphenylcarbamoylmethyl)iminodiacetic acid (TMIDA) demonstrated that high radiochemical yields (over 96%) could be achieved by optimizing the concentrations of the ligand and the reducing agent (sodium dithionite) at a neutral pH. walshmedicalmedia.com The chemical structure of the IDA analogue significantly influences the biological properties of the Tc-99m complex, including its lipophilicity, protein binding, and rates of hepatic uptake and excretion. researchgate.net

Hepatobiliary Imaging Agents (HIDA Scans)

One of the most prominent applications of Tc-99m labeled IDA analogues is in hepatobiliary scintigraphy, commonly known as the HIDA scan. radiopaedia.orgmayoclinic.orgclevelandclinic.org This diagnostic procedure is used to evaluate the function of the liver, gallbladder, and bile ducts. mayoclinic.orgnih.gov

After intravenous administration, Tc-99m-IDA complexes bind to albumin in the plasma and are transported to the liver. nih.govresearchgate.net There, they are taken up by hepatocytes via a carrier-mediated pathway similar to that of bilirubin (B190676) and are subsequently excreted into the bile. nih.govnih.gov A gamma camera tracks the flow of this radiotracer from the liver into the gallbladder and on to the small intestine, providing a dynamic view of the hepatobiliary system. mayoclinic.orghoag.org

HIDA scans are invaluable for diagnosing a range of conditions, including:

Acute Cholecystitis (Gallbladder Inflammation) : Failure to visualize the gallbladder on the scan is a key indicator of acute cholecystitis, often due to a blockage of the cystic duct. mayoclinic.orgnih.gov

Bile Duct Obstruction and Leaks : The scan can reveal blockages in the bile ducts or detect bile leaks, which can be a complication of surgery or trauma. mayoclinic.orgnih.gov

Biliary Atresia : In newborns, a HIDA scan can help diagnose this rare and serious condition where the bile ducts are underdeveloped or absent. nih.gov

Gallbladder Ejection Fraction : By administering cholecystokinin (B1591339) (CCK) to stimulate gallbladder contraction, the scan can measure the rate at which bile is released, which is useful for diagnosing chronic cholecystitis or gallbladder dyskinesia. mayoclinic.orghoag.org

Several IDA derivatives have been developed for HIDA scans, with their specific chemical structures affecting their imaging characteristics. nih.gov Commonly used agents include mebrofenin (B129125) and disofenin. wikipedia.orgresearchgate.net

| Tc-99m IDA Analogue | Common Name | Primary Application | Key Research Finding |

| 99mTc-diethyl-IDA | EIDA | Hepatobiliary Imaging | Shows definite differences in biokinetics compared to other analogues but does not majorly affect imaging parameters in normal subjects. nih.gov |

| 99mTc-dimethyl-IDA | HIDA | Hepatobiliary Imaging | One of the foundational agents for cholescintigraphy. nih.gov |

| 99mTc-paraisopropyl-IDA | PIPIDA | Hepatobiliary Imaging | Biokinetics and hepatic clearance differ significantly from other IDA derivatives. nih.gov |

| 99mTc-bromotriethyl-IDA | Mebrofenin | Hepatobiliary Imaging | Considered a valuable quantitative radiotracer for functional liver examination. nih.govresearchgate.net |

| 99mTc-diisopropyl-IDA | Disofenin | Hepatobiliary Imaging | Used to study patients with a wide range of hepatobiliary function. researchgate.net |

Targeted Drug Delivery Systems

The chelating properties of the iminodiacetate (B1231623) moiety extend its utility into the realm of targeted drug delivery. chemimpex.comncats.io By incorporating IDA into larger molecular structures, researchers can direct therapeutic or imaging agents to specific tissues. ncats.ionih.gov This approach aims to increase the concentration of a drug at the site of action, thereby enhancing efficacy and reducing systemic side effects. mdpi.comnih.gov

One strategy involves using IDA's affinity for certain biological targets. For example, IDA groups can be used to target bone tissue by binding to hydroxyapatite. ncats.ionih.gov Another approach utilizes IDA's metal-chelating ability to load drugs onto carrier systems. For instance, N-(phosphonomethyl)iminodiacetic acid (PMIDA) has been used to stabilize magnetite nanoparticles and improve the loading of the chemotherapy drug doxorubicin, potentially allowing for magnetically guided drug delivery. mdpi.com Liposomal drug delivery systems have also been developed that incorporate iminodiacetate complexes to target hepatobiliary receptors in the liver. google.com

Bone Imaging Agents Utilizing Iminodiacetate Moieties

While bisphosphonates are the most widely used agents for bone targeting, molecules functionalized with iminodiacetate groups have emerged as a promising alternative for bone imaging. nih.gov The targeting mechanism relies on the chelation of calcium ions within hydroxyapatite, the primary mineral component of bone. ncats.ionih.gov

Research has shown that the affinity for bone can be significantly enhanced by using multiple IDA moieties. Studies on dendritic probes revealed that a molecule with four iminodiacetate groups (tetra-iminodiacetate) exhibited much stronger bone staining and accumulation in mice compared to a probe with only two groups. nih.govresearchgate.net These multivalent probes have been successfully used to deliver fluorescent tags, providing vivid imaging of skeletal details and targeting regions of high bone turnover. nih.govresearchgate.net This makes them valuable for diagnosing bone tumors or for delivering therapeutic agents directly to bone tissue. ncats.ionih.gov

| IDA-Based Bone Agent | Structure Type | Target | Research Finding |

| Tetra(iminodiacetate) Squaraine Rotaxane | Dendritic Fluorescent Probe | Hydroxyapatite (Bone Mineral) | Optimal structure for bone-targeted imaging compared to bis(iminodiacetate) versions, showing strong staining of bones in living rodents. researchgate.netnih.gov |

| Iminodiacetate-modified Poly-L-lysine Dendrimer (IMPLD) | Dendrimeric Probe | Hydroxyapatite, Calcium Oxalate | Shows efficient binding to bone minerals and can be used to diagnose osteotropic tumors or as a targeting ligand for drug delivery. nih.gov |

| Terbium-based Cyclen Complex | Luminescent Imaging Agent | Exposed Ca(II) sites in damaged bone | A single iminodiacetate moiety allows for selective detection of micro-scratched regions of bone material. publish.csiro.au |

Therapeutic Applications of Iminodiacetic Acid Derivatives

Beyond diagnostics and drug delivery, the fundamental chelating nature of iminodiacetic acid derivatives lends itself to direct therapeutic applications, particularly in conditions characterized by toxic metal accumulation.

Metal Ion Chelation Therapy for Overload Conditions

Chelation therapy is a medical treatment used to remove heavy or excess metals from the body. kakhia.orgrsc.org It is the primary treatment for metal overload disorders, such as iron overload in thalassemia patients (who receive frequent blood transfusions) and copper overload in Wilson's disease. rsc.orgnih.gov The therapy relies on administering a chelating agent that binds tightly to the target metal ion, forming a stable, water-soluble complex that can be excreted from the body. kakhia.org

While drugs like deferoxamine (B1203445) and deferiprone (B1670187) are standard for iron overload, the design principles of chelation therapy are broadly applicable. nih.gov The iminodiacetic acid scaffold has been explored for this purpose. For example, researchers have designed iron-chelating agents that incorporate an IDA moiety to connect other chelating groups. researchgate.net Furthermore, a study investigating agents for the decorporation of radioactive thorium identified N-(2-acetylamino)iminodiacetic acid (ADA) as a potentially efficient and readily available complexing agent for this toxic metal. researchgate.net These studies highlight the potential of IDA derivatives as therapeutic agents for treating metal overload and intoxication conditions. nih.govrsc.org

Impact on Plasma Haemostasis and Biocompatibility Studies

Derivatives of iminodiacetic acid (IDA) are utilized as ligands to form complexes with technetium, which have potential applications as hepatobiliary diagnostic agents. nih.gov Studies on IDA derivatives are crucial to assess their safety and biocompatibility, particularly their effects on plasma haemostasis. nih.gov

In addition to plasma-based assays, the effects of IDA derivatives on red blood cells (RBCs) have been assessed using haemolysis assays, microscopy, and flow cytometry. nih.gov At potential diagnostic concentrations (0.4 μmol/mL), these compounds showed no adverse effects on the membranes of RBCs. nih.gov

Further studies have investigated the biocompatibility of gadolinium complexes with IDA derivatives, which are being explored as magnetic resonance imaging (MRI) contrast agents due to their high affinity for hepatocytes. nih.gov The evaluation of these gadolinium complexes on plasma hemostasis revealed that they did not significantly affect Prothrombin Time (PT) or Thrombin Time (TT). nih.gov However, a significant prolongation of the Activated Partial Thromboplastin Time (APTT) was observed at concentrations higher than 0.5 μmol/mL. nih.gov Hemolysis assays indicated that complexes with alkyl substituents in the benzene (B151609) ring without a halogen atom did not negatively impact the integrity of the erythrocyte membrane. nih.gov However, at a concentration of 1.0 μmol/mL, all tested gadolinium complexes were found to decrease the viability and integrity of human umbilical vein endothelial cells (HUVECs). nih.gov These findings highlight the importance of thorough biocompatibility testing for novel IDA-based diagnostic and therapeutic agents. nih.gov

| Parameter | Observation | Concentration | Reference |

| Overall Clot Formation and Lysis (CLAUC) | No alteration | Potential diagnostic concentrations | nih.gov |

| Red Blood Cell (RBC) Membrane Integrity | No adverse effects | 0.4 μmol/mL | nih.gov |

| Prothrombin Time (PT) and Thrombin Time (TT) (Gadolinium Complexes) | Not significantly affected | Not specified | nih.gov |

| Activated Partial Thromboplastin Time (APTT) (Gadolinium Complexes) | Significant prolongation | > 0.5 μmol/mL | nih.gov |

| Human Umbilical Vein Endothelial Cell (HUVEC) Viability (Gadolinium Complexes) | Decrease | 1.0 μmol/mL | nih.gov |

Research in Biochemistry and Biotechnology

This compound is a versatile tool in biochemical and biotechnological research, contributing to advancements in our understanding of biological processes and the development of new technologies. chemimpex.com

This compound and its derivatives play a significant role in the study of enzyme mechanisms and protein-protein interactions. chemimpex.comnih.gov The iminodiacetic acid moiety's ability to chelate metal ions is a key feature leveraged in these studies. chemimpex.com For instance, libraries of iminodiacetic acid diamides have been synthesized to probe protein-protein interactions. nih.gov This approach allows for the creation of a diverse set of molecules that can be screened to identify compounds that modulate the interaction between specific proteins. nih.gov

The study of enzyme mechanisms often involves the use of specifically designed molecules to probe the active site and understand the catalytic process. ubc.ca While direct studies on this compound's role in specific enzyme mechanisms are not extensively detailed in the provided context, its use in creating building blocks for more complex molecules that target enzymes is implied. chemimpex.com The development of combinatorial libraries from N-Boc-iminodiacetic acid provides a platform for discovering agents that can act as antagonists for protein-protein interactions, such as those involved in cellular signaling pathways.

Bioconjugation, the chemical linking of two molecules, at least one of which is a biomolecule, is a critical technique in biotechnology and drug development. rjonco.com this compound is utilized in bioconjugation techniques, which are essential for creating targeted drug delivery systems. chemimpex.com By conjugating a therapeutic agent to a targeting moiety, the drug can be delivered specifically to the site of action, enhancing its efficacy and reducing off-target effects. chemimpex.com

The unique structure of this compound, featuring the Boc protecting group, allows for controlled and selective reactions, which is crucial in the multi-step process of creating complex bioconjugates. chemimpex.com This control is vital for producing homogeneous conjugates with well-defined properties.

This compound serves as a valuable building block in the development of novel therapeutics. chemimpex.com Its role in peptide synthesis and the creation of complex molecular architectures is particularly noteworthy. chemimpex.com The ability of the iminodiacetic acid scaffold to form stable complexes with metal ions is leveraged in drug design, especially for targeted therapies that require metal coordination for their biological activity. chemimpex.com

One area of development is in creating peptide dimers. For example, a dimerization step using this compound has been employed in the solid-phase synthesis of FGLs, a novel regenerative therapy for neurodegenerative disorders. europa.eu This process involves using DIC/HOBt as an activating reagent to link two peptide monomers. europa.eu

A significant application of this compound is in the development of antagonists for the α4β7 integrin. chemicalbook.comcymitquimica.com Integrins are cell surface receptors involved in cell adhesion and migration, and the α4β7 integrin plays a crucial role in the inflammation associated with gastrointestinal autoimmune diseases. google.comgoogle.com

Advanced Characterization and Computational Studies of Boc Iminodiacetic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the characterization of Boc-iminodiacetic acid, its precursors, and its derivatives. Different spectroscopic methods offer unique windows into the molecular framework and its transformations.

NMR Spectroscopy (¹H NMR, ¹³C NMR, ¹¹B NMR) for Complexation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for studying the structure and complexation behavior of iminodiacetic acid derivatives.

¹H and ¹³C NMR: In studies of Al(III) complexes with iminodiacetic acid (IDA), ¹H NMR spectra revealed that complexation makes the two protons of each CH₂ group inequivalent. rsc.org For this compound, typical ¹H NMR signals include a singlet for the nine protons of the tert-butyloxycarbonyl (Boc) group around 1.44 ppm and singlets for the two pairs of methylene (B1212753) (CH₂) protons at approximately 3.98 and 4.05 ppm. researchgate.net The coordination of iminodiacetic acid derivatives to metal centers like Rhenium often results in all four CH₂ protons becoming distinguishable in the ¹H NMR spectrum, confirming the ligand's coordination to the metal. acs.org Similarly, ¹³C NMR provides detailed structural information. For an iminodiacetic acid functionalized thymidine (B127349) derivative, ¹³C NMR signals were observed for the carbonyl groups (170.1, 165.7 ppm), the thymine (B56734) ring, the sugar moiety, and the iminodiacetic acid side chain (e.g., 57.0, 54.6 ppm for CH₂ groups). acs.org

¹¹B NMR: This technique is particularly valuable for studying the complexation of iminodiacetic acid derivatives with boronic acids. The reaction of iminodiacetic acids with phenylboronic acid can form stable bicyclic esters with strong intramolecular N-B coordination. researchgate.net ¹¹B NMR spectroscopy confirms the tetrahedral environment of the boron nucleus in these complexes. researchgate.net Studies have shown that the hybridization of boron atoms in boronic acids and their corresponding boronate esters leads to distinct resonances in ¹¹B NMR spectra, allowing for in-situ monitoring of their interconversion. mdpi.com For instance, the formation of boronate esters can be tracked by the appearance of characteristic signals, with resonances for trifluoroborate and fluoroboronate esters appearing around 3 ppm and 9 ppm, respectively. mdpi.com

| Compound/Complex | Nucleus | Chemical Shift (δ, ppm) | Key Structural Feature | Source |

|---|---|---|---|---|

| This compound | ¹H | 1.44 (s, 9H) | Boc protecting group | researchgate.net |

| This compound | ¹H | 3.98 (s, 2H), 4.05 (s, 2H) | Methylene (CH₂) groups | researchgate.net |

| (N-B)phenyl[iminodiacetate-O,N]borane | ¹¹B | - | Tetrahedral boron environment | researchgate.net |